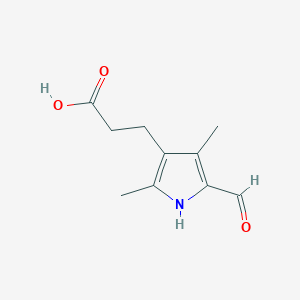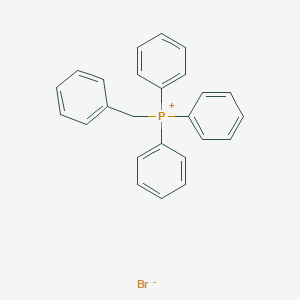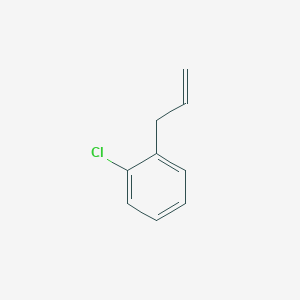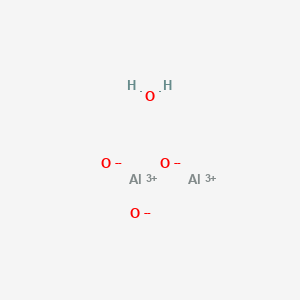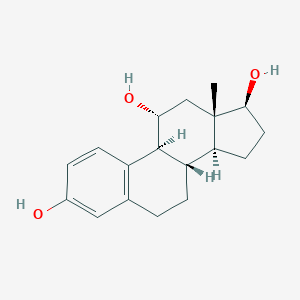![molecular formula C16H16 B074182 [(E)-4-phenylbut-2-enyl]benzene CAS No. 1142-22-9](/img/structure/B74182.png)
[(E)-4-phenylbut-2-enyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-4-phenylbut-2-enyl]benzene, commonly known as styrene, is an organic compound with the chemical formula C8H8. It is a colorless liquid that is widely used in the manufacturing of various products such as plastic, rubber, and resins. Styrene is also used in the food industry as a flavoring agent.
Mécanisme D'action
The exact mechanism of action of [(E)-4-phenylbut-2-enyl]benzene is not fully understood. However, it is believed that styrene can bind to various receptors in the body, including the dopamine and serotonin receptors. This binding can lead to various physiological effects, including changes in mood and behavior.
Effets Biochimiques Et Physiologiques
Styrene exposure has been linked to various biochemical and physiological effects. It is a known carcinogen and has been shown to cause cancer in animals. Styrene exposure has also been linked to respiratory problems and neurological effects such as headaches, dizziness, and fatigue. Additionally, styrene exposure can cause skin irritation and dermatitis.
Avantages Et Limitations Des Expériences En Laboratoire
[(E)-4-phenylbut-2-enyl]benzene has several advantages and limitations for lab experiments. It is widely available and relatively inexpensive, making it an ideal compound for various studies. However, its toxicity and potential health effects make it challenging to work with. Additionally, styrene can be volatile and flammable, making it potentially hazardous in certain lab settings.
Orientations Futures
There are several future directions for research related to [(E)-4-phenylbut-2-enyl]benzene. One area of focus is the development of safer and more sustainable manufacturing processes for styrene. Additionally, research is needed to better understand the mechanism of action of styrene and its potential health effects. Finally, there is a need for further studies related to the environmental impact of styrene and its potential role in pollution and climate change.
Conclusion:
[(E)-4-phenylbut-2-enyl]benzene, commonly known as styrene, is an important compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While styrene has many benefits, its potential health effects and environmental impact must be carefully considered in future studies.
Applications De Recherche Scientifique
[(E)-4-phenylbut-2-enyl]benzene has been extensively studied for its scientific research applications. It is used in the manufacturing of various products, and its toxicity and health effects have been studied in detail. Styrene is also used as a model compound in various studies related to environmental pollution and toxicology.
Propriétés
Numéro CAS |
1142-22-9 |
|---|---|
Nom du produit |
[(E)-4-phenylbut-2-enyl]benzene |
Formule moléculaire |
C16H16 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
[(E)-4-phenylbut-2-enyl]benzene |
InChI |
InChI=1S/C16H16/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-12H,13-14H2/b8-7+ |
Clé InChI |
CTYOBVWQEXIGRQ-BQYQJAHWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C/C=C/CC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)CC=CCC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CC=CCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

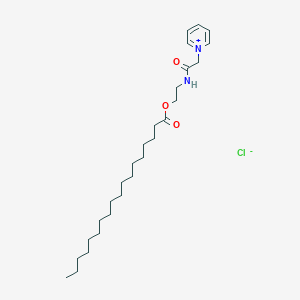
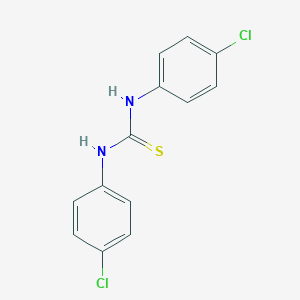
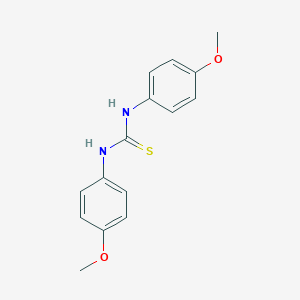
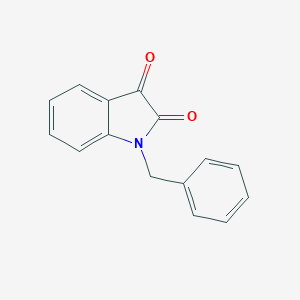
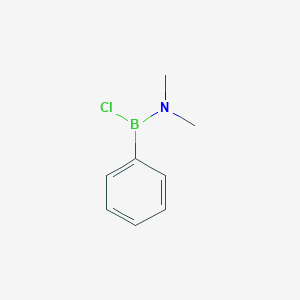
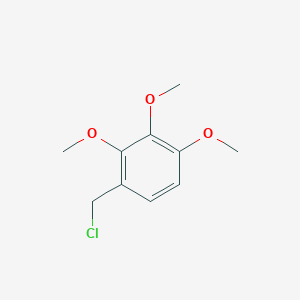
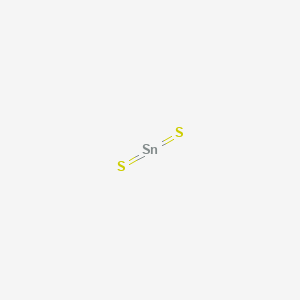
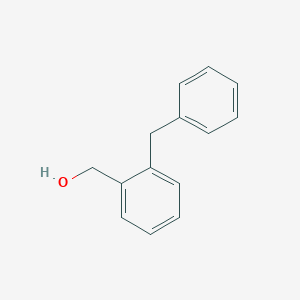
![N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B74114.png)
